N-(4-hydroxyphenyl)pentanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUFUUFLTKLBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364998 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84928-26-7 | |
| Record name | N-(4-hydroxyphenyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(4-hydroxyphenyl)pentanamide (CAS 84928-26-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-hydroxyphenyl)pentanamide, with a CAS registry number of 84928-26-7, is a chemical compound belonging to the amide class, structurally related to the well-known analgesic and antipyretic agent, acetaminophen. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and applications based on available data for structurally similar molecules. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous compounds to provide a robust starting point for researchers and drug development professionals interested in this molecule.
Chemical Identity and Physicochemical Properties
This compound is a derivative of p-aminophenol, where the amine group is acylated with a pentanoyl (valeryl) group. Its chemical structure consists of a hydroxyphenyl group linked to a pentanamide moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84928-26-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | Solid (predicted) | [3] |
| Melting Point | Not available. Estimated based on analogues: N-(4-hydroxyphenyl)butanamide (140 °C) and N-(4-hydroxyphenyl)propanamide (162-163 °C) suggest a relatively high melting point. | |
| Solubility | Predicted to be soluble in polar organic solvents. | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.08 | [3] |
Synthesis of this compound
A standard and reliable method for the synthesis of this compound involves the acylation of p-aminophenol with valeryl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Proposed Synthetic Pathway
The synthesis can be achieved by reacting p-aminophenol with valeryl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-aryl amides.
Materials:
-
p-Aminophenol
-
Valeryl chloride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve p-aminophenol (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add valeryl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Spectral Data (Predicted and Inferred from Analogues)
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the ortho and meta protons of the p-substituted benzene ring.
-
Amide Proton (N-H): A broad singlet, typically in the region of δ 8.5-9.5 ppm.
-
Hydroxyl Proton (O-H): A singlet, the chemical shift of which is dependent on the solvent and concentration.
-
Aliphatic Protons:
-
A triplet at approximately δ 2.2-2.4 ppm (α-methylene group, -CH₂-CO-).
-
A multiplet around δ 1.5-1.7 ppm (β-methylene group, -CH₂-CH₂-CO-).
-
A multiplet around δ 1.3-1.4 ppm (γ-methylene group, -CH₂-CH₂-CH₂-).
-
A triplet at approximately δ 0.9 ppm (terminal methyl group, -CH₃).
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 170-175 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 115-155 ppm). The carbon attached to the hydroxyl group will be the most downfield, and the carbon attached to the amide group will also be significantly shifted.
-
Aliphatic Carbons:
-
α-carbon (~δ 38-40 ppm)
-
β-carbon (~δ 28-30 ppm)
-
γ-carbon (~δ 22-24 ppm)
-
Terminal methyl carbon (~δ 13-14 ppm)
-
FT-IR Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A band in the region of 1530-1560 cm⁻¹.
-
C-N Stretch: Around 1325 cm⁻¹.[5]
-
C-O Stretch (phenol): A strong band around 1220-1260 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): Expected at m/z = 193.
-
Fragmentation Pattern: Key fragments would likely arise from the cleavage of the amide bond and the aliphatic chain. A prominent fragment would be the hydroxyphenylaminium ion at m/z = 109.
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce, the broader class of N-acyl-p-aminophenol derivatives has been investigated for various therapeutic applications, primarily as analgesics and antipyretics, with research also extending into anticancer and antioxidant activities.
Analgesic and Anti-inflammatory Potential
The structural similarity to acetaminophen suggests that this compound may possess analgesic and antipyretic properties. The mechanism of action of acetaminophen is complex and not fully elucidated but is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. Derivatives of p-aminophenol have shown significant analgesic and anti-inflammatory effects in animal models.[6]
Anticancer and Cytotoxic Activities
Several N-(4-hydroxyphenyl) derivatives have demonstrated cytotoxic effects against various human cancer cell lines. For instance, N-(4-hydroxyphenyl)retinamide (Fenretinide) has been shown to induce apoptosis in breast cancer and pancreatic cancer cells.[7][8] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).[7]
Caption: A potential apoptosis signaling pathway for N-(4-hydroxyphenyl) derivatives.
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests potential antioxidant properties through the scavenging of free radicals, a common characteristic of phenolic compounds.[9] Studies on related cinnamamide derivatives have shown excellent antioxidant properties.[10]
Safety and Toxicology
No specific toxicological data for this compound is currently available. However, considering its structural relationship to acetaminophen, potential hepatotoxicity at high doses should be considered a primary concern. The hepatotoxicity of acetaminophen is primarily due to its metabolic activation to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). It is plausible that this compound could undergo similar metabolic pathways.
Conclusion and Future Directions
This compound is a molecule of interest for which a solid foundation of chemical knowledge can be built based on its structural analogues. The synthetic route is straightforward, and its physicochemical properties can be reasonably predicted. The primary area for future research lies in the comprehensive evaluation of its biological activities, including its analgesic, anti-inflammatory, and potential anticancer properties. Detailed in vitro and in vivo studies are necessary to elucidate its mechanism of action, efficacy, and safety profile. Furthermore, obtaining and publishing detailed experimental spectral data will be crucial for the scientific community to further investigate this compound.
References
-
ResearchGate. (n.d.). 13C NMR spectrum of the compound. Retrieved February 23, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved February 23, 2026, from [Link]
- Messner, M. C., & Cabot, M. C. (2011). Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells. Cancer Chemotherapy and Pharmacology, 68(2), 477–487.
- Das, A. K., et al. (2024). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. ChemistrySelect.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0318963). Retrieved February 23, 2026, from [Link]
- Hempel, J., et al. (1995). N-(4-hydroxyphenyl) Retinamide Induces Cell Cycle Specific Growth Inhibition in PC3 Cells. The Journal of Urology, 153(4), 1313-1317.
-
MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved February 23, 2026, from [Link]
-
Science Alert. (n.d.). Crystal Growth, Vibrational, Optical and Antimicrobial Activity Properties of N-(4-Hydroxyphenyl) Acetamide Nitrate Crystal. Retrieved February 23, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Paracetamol and other Acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI Contrast Agents. Retrieved February 23, 2026, from [Link]
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
-
PubChem. (n.d.). (4-Hydroxyphenyl)acetamide. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). N-(4-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved February 23, 2026, from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2019). SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
-
NIST. (n.d.). Acetaminophen. Retrieved February 23, 2026, from [Link]
- Chen, L. C., et al. (2002). A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide. Molecular Cancer Therapeutics, 1(12), 1019-1025.
-
Medical University of Varna. (2022). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]. Retrieved February 23, 2026, from [Link]
-
NIST. (n.d.). Pentanamide. Retrieved February 23, 2026, from [Link]
-
GNPS. (2018). GNPS Library Spectrum CCMSLIB00004715939. Retrieved February 23, 2026, from [Link]
- Musso, L., et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design, 88(4), 621-626.
-
Stenutz. (n.d.). N-(4-hydroxyphenyl)ethanamide. Retrieved February 23, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-N-(4-hydroxyphenyl)benzamide. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. Retrieved February 23, 2026, from [Link]
- Jouyban, A. (2026).
-
Cheméo. (n.d.). Pentanamide (CAS 626-97-1). Retrieved February 23, 2026, from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 84928-26-7|this compound|BLD Pharm [bldpharm.com]
- 3. You are being redirected... [hit2lead.com]
- 4. prepchem.com [prepchem.com]
- 5. scialert.net [scialert.net]
- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0318963) [np-mrd.org]
- 7. Cytotoxic responses to N-(4-hydroxyphenyl)retinamide in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(4-Hydroxyphenyl)propanamide | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
N-valeryl-4-aminophenol chemical structure and molecular weight
Topic: N-valeryl-4-aminophenol chemical structure and molecular weight Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Structural Characterization, Synthesis, and Pharmacological Context
Executive Summary
N-valeryl-4-aminophenol (N-(4-hydroxyphenyl)pentanamide) is a synthetic amide derivative of p-aminophenol and a structural analogue of the widely used analgesic acetaminophen (paracetamol). Characterized by the substitution of the acetyl group in acetaminophen with a pentanoyl (valeryl) chain, this compound represents a critical probe in Structure-Activity Relationship (SAR) studies targeting the endocannabinoid and vanilloid systems.
This guide provides a comprehensive technical analysis of N-valeryl-4-aminophenol, detailing its physicochemical properties, synthesis protocols, and its position within the metabolic spectrum connecting acetaminophen to its bioactive metabolite, AM404.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
N-valeryl-4-aminophenol is defined by its core phenol ring substituted at the para position with a valeramide group. This modification significantly alters the compound's lipophilicity compared to its parent analogue, acetaminophen, potentially influencing blood-brain barrier (BBB) permeability and receptor binding affinity.
Table 1: Core Chemical Data
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | N-valeryl-4-aminophenol; N-valeryl-p-aminophenol |
| CAS Registry Number | 84928-26-7 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCCCC(=O)Nc1ccc(O)cc1 |
| InChI Key | VQLURHRLTDWRLX-UHFFFAOYSA-N |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~2.08 (vs. 0.46 for Acetaminophen) |
| Hydrogen Bond Donors | 2 (Amide N-H, Phenol O-H) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Phenol -OH) |
Structural Analysis
The molecule consists of a lipophilic pentyl chain attached to the carbonyl carbon of the amide linkage.
-
Lipophilicity: The extension from a methyl group (acetaminophen) to a butyl group (in the acyl chain) increases the calculated LogP from ~0.46 to ~2.08. This shift suggests enhanced membrane permeability and distinct pharmacokinetic distribution profiles.
-
Electronic Environment: The phenolic hydroxyl group remains electron-donating, maintaining the potential for oxidative metabolism similar to acetaminophen (e.g., formation of quinone imine intermediates), though the steric bulk of the valeryl group may modulate enzymatic access.
Synthesis Protocol: Amidation of p-Aminophenol
The synthesis of N-valeryl-4-aminophenol follows a classic nucleophilic acyl substitution mechanism. The amine group of p-aminophenol acts as the nucleophile attacking the carbonyl carbon of a valerylating agent (valeryl chloride or valeric anhydride).
Methodology: Schotten-Baumann Conditions
Reagents:
-
p-Aminophenol (Substrate)[1]
-
Valeryl Chloride (Acylating agent)
-
Triethylamine or Pyridine (Base/Catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
Protocol Steps:
-
Preparation: Dissolve 1.0 equivalent of p-aminophenol in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add 1.2 equivalents of Triethylamine (Et₃N) to scavenge the HCl generated during the reaction.
-
Acylation: Cool the solution to 0°C. Dropwise add 1.1 equivalents of Valeryl Chloride dissolved in DCM. The cooling prevents uncontrolled exotherms and side reactions (such as O-acylation).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS.
-
Quench & Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ (to remove excess acid) and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an Ethanol/Water mixture to obtain pure N-valeryl-4-aminophenol.
Visualization: Synthesis Pathway
Figure 1: Synthetic pathway for N-valeryl-4-aminophenol via nucleophilic acyl substitution.
Pharmacological Context & SAR
N-valeryl-4-aminophenol is best understood within the context of the Acetaminophen-AM404 Metabolic Axis . Acetaminophen is a pro-drug that relies on deacetylation to p-aminophenol and subsequent conjugation with arachidonic acid (via Fatty Acid Amide Hydrolase, FAAH) to form AM404 (N-arachidonoylaminophenol).
Structure-Activity Relationship (SAR)
The biological activity of N-acyl-4-aminophenols is heavily dependent on the acyl chain length:
-
Short Chain (Acetaminophen, C2): Primarily analgesic/antipyretic; weak COX inhibition; requires metabolism to be active at cannabinoid receptors.
-
Medium Chain (N-valeryl, C5): This compound serves as a lipophilic bridge. It explores the steric tolerance of the FAAH enzyme and the binding pockets of TRPV1 (Transient Receptor Potential Vanilloid 1) and CB1 receptors.
-
Long Chain (AM404, C20): Potent activator of TRPV1 and inhibitor of anandamide reuptake.
Hypothesis for Investigation: Researchers investigate N-valeryl-4-aminophenol to determine if the intermediate chain length confers "direct" agonist activity at TRPV1 without the need for metabolic conjugation, or if it possesses enhanced stability against hepatic hydrolysis compared to acetaminophen.
Visualization: The Metabolic & SAR Landscape
Figure 2: Pharmacological relationship between Acetaminophen, N-valeryl-4-aminophenol, and AM404.
Analytical Characterization
For validation of the synthesized compound, the following spectral signatures are expected:
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺ Peak: 194.25 m/z.
-
[M-H]⁻ Peak: 192.23 m/z.
-
Fragmentation may show loss of the valeryl chain or the phenol moiety.
-
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
δ 9.6 ppm (s, 1H): Amide N-H.
-
δ 9.1 ppm (s, 1H): Phenolic O-H.
-
δ 7.35 ppm (d, 2H): Aromatic protons (ortho to amide).
-
δ 6.68 ppm (d, 2H): Aromatic protons (ortho to hydroxyl).
-
δ 2.25 ppm (t, 2H): α-Methylene of valeryl group (-CH₂-CO-).
-
δ 1.55 ppm (m, 2H): β-Methylene.
-
δ 1.30 ppm (m, 2H): γ-Methylene.
-
δ 0.90 ppm (t, 3H): Terminal Methyl (-CH₃).
-
-
Infrared Spectroscopy (FT-IR):
-
3300–3400 cm⁻¹: Broad O-H / N-H stretch.
-
1650–1660 cm⁻¹: Amide I band (C=O stretch).
-
1540 cm⁻¹: Amide II band (N-H bend).
-
References
-
PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Ohashi, N., & Kohno, T. (2020).[4] Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. Retrieved from [Link]
- Ghanem, C. I., et al. (2016). Acetaminophen: from liver to brain. Current Neuropharmacology.
- Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews. (Contextual reference for p-aminophenol metabolism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Hydroxyphenyl)nonan-1-amide | C15H23NO2 | CID 66875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Biological Activity of N-(4-hydroxyphenyl)pentanamide in Pain Research
Executive Summary: The "C5" Probe in Analgesic Design
N-(4-hydroxyphenyl)pentanamide (often referred to in Structure-Activity Relationship (SAR) studies as C5-APAP or Valeryl-4-hydroxyanilide ) represents a critical chemical probe in the study of non-opioid analgesia. While Acetaminophen (APAP) remains a first-line analgesic, its precise mechanism is a subject of debate, oscillating between Cyclooxygenase (COX) inhibition and the activation of the endocannabinoid/vanilloid system via its metabolite AM404.[1]
This molecule serves as a lipophilic bridge in pharmacological research. By extending the N-acyl chain from two carbons (acetyl, APAP) to five carbons (valeryl), researchers utilize this compound to:
-
Interrogate the Hydrophobic Channel of COX: Test the steric limits of the COX-1 and COX-2 active sites.
-
Mimic Endogenous Lipids: Approximate the fatty acid structure of AM404 (N-arachidonoylaminophenol) to evaluate direct TRPV1 agonism without the metabolic requirement of FAAH conjugation.
-
Enhance BBB Penetration: Leverage increased LogP to study supraspinal antinociception independent of peripheral anti-inflammatory action.
This guide outlines the physicochemical profile, mechanistic hypotheses, and validated experimental protocols for utilizing this compound in pain research.
Chemical Identity & Physicochemical Profile[2][3][4][5]
Before initiating biological assays, the researcher must account for the solubility and stability shifts caused by the pentyl chain elongation.
| Property | Specification | Research Implication |
| IUPAC Name | This compound | -- |
| Common Aliases | Valeryl-4-hydroxyanilide; C5-APAP | Used in SAR literature |
| Molecular Formula | C₁₁H₁₅NO₂ | -- |
| MW | 193.24 g/mol | Heavier than APAP (151.16 g/mol ) |
| LogP (Predicted) | ~2.1 - 2.4 | Significantly more lipophilic than APAP (LogP ~0.46). High BBB permeability. |
| Solubility | DMSO (>25 mg/mL), Ethanol | Poor water solubility compared to APAP. Aqueous buffers require <0.1% DMSO carrier. |
| pKa | ~9.5 (Phenolic OH) | Similar to APAP; exists as neutral species at physiological pH. |
Mechanism of Action: The "Metabolic Fork"
The biological activity of this compound is best understood by contrasting it with APAP and AM404. It acts as a probe to decouple COX inhibition from Cannabinoid/Vanilloid activity.
The COX Steric Hypothesis
Unlike APAP, which fits into the peroxidase site of COX enzymes (reducing the active site tyrosine radical), the pentanamide derivative introduces steric bulk.
-
COX-1/COX-2: The 5-carbon chain often clashes with the hydrophobic channel of COX-1, potentially reducing potency compared to APAP, but may retain activity against COX-2 or the splice variant COX-3 (in dogs/rodents) depending on the specific hydrophobic pocket flexibility.
The TRPV1/Cannabinoid Pathway
This is the primary utility of the molecule. APAP requires deacetylation to p-aminophenol and subsequent conjugation with arachidonic acid (by FAAH) to form AM404, which activates TRPV1.[1]
-
Direct Agonism: this compound mimics the "head" and partial "tail" of AM404. Research suggests it may directly gate TRPV1 or inhibit the reuptake of Anandamide (AEA) due to its lipid-like nature, without requiring the complex metabolic bioactivation of APAP.
Diagram 1: The Mechanistic Divergence
The following diagram illustrates how the Pentanamide analogue bypasses the metabolic requirement of APAP to probe the receptor directly.
Caption: Mechanistic comparison showing how the C5-analogue (Pentanamide) bypasses the FAAH-dependent bioactivation required by APAP to target TRPV1.
Experimental Protocols
To validate the activity of this compound, a dual-approach workflow (In Vitro & In Vivo) is required.
Synthesis & Purification (Brief)
Context: Commercial availability is sporadic; in-house synthesis is often required for high-purity biological testing.
-
Reagents: p-Aminophenol (1 eq), Valeric Anhydride (1.1 eq), Water/Methanol (1:1).
-
Reaction: Dissolve p-aminophenol in warm solvent. Add anhydride dropwise. Reflux for 1 hour.
-
Purification: Cool to precipitate. Recrystallize from 50% Ethanol.
-
Validation: NMR (¹H) must confirm the disappearance of the amine protons and the appearance of the pentyl chain signals.
In Vitro: TRPV1 Calcium Imaging Assay
Objective: Determine if the molecule acts as a direct TRPV1 agonist.
Reagents:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).
-
Control: Capsaicin (Positive), Capsazepine (Antagonist).
-
Test Compound: this compound (Stock 100mM in DMSO).
Protocol:
-
Loading: Incubate hTRPV1-HEK293 cells with 4 µM Fluo-4 AM for 45 min at 37°C in Calcium Assay Buffer (HBSS + 20mM HEPES).
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish baseline.
-
Challenge: Inject Test Compound (0.1 µM – 100 µM dose range). Note: Final DMSO concentration must be <0.1% to prevent non-specific membrane effects.
-
Antagonism Check: Pre-incubate separate wells with Capsazepine (10 µM) for 10 min, then add Test Compound.
-
Analysis: Calculate
. If the signal is blocked by Capsazepine, the mechanism is TRPV1-dependent.
In Vivo: The Tail-Flick vs. Hot Plate Test
Objective: Differentiate spinal reflex analgesia (Tail Flick) from supraspinal processing (Hot Plate).
Subject: Male Swiss Webster Mice (25-30g). Dosing: 50–200 mg/kg (i.p. or oral). Vehicle: 5% Tween-80 / Saline.
Workflow:
-
Baseline: Measure latency to nociceptive response (flick or paw lick) prior to dosing (
). -
Administration: Administer Pentanamide or APAP (Control).
-
Time Course: Measure latency at 30, 60, 90, and 120 minutes.
-
Cut-off: Set a strict cut-off (e.g., 10s for Tail Flick) to prevent tissue damage.
Interpretation:
-
If Pentanamide shows efficacy in Hot Plate but weak efficacy in Tail Flick , it suggests a supraspinal mechanism (consistent with AM404-like activity in the brain).
-
If efficacy is blocked by intrathecal Capsazepine, it confirms the TRPV1 mechanism.
Data Interpretation & SAR Analysis
When analyzing results, compare the Pentanamide derivative against the homologous series.
| Compound | Chain Length | LogP | COX Inhibition (IC50) | TRPV1 Activity (EC50) | Analgesic Profile |
| Acetaminophen | C2 | 0.46 | Weak / Peroxide dependent | Indirect (via AM404) | Potent Antipyretic/Analgesic |
| Butanamide | C4 | ~1.5 | Moderate | Weak Agonist | Variable |
| Pentanamide | C5 | ~2.2 | Low (Steric clash) | Direct Agonist (Potential) | High CNS penetration; "Lipid-like" |
| AM404 | C20:4 | >5.0 | Negligible | Potent Agonist | Potent (requires transport) |
Diagram 2: Experimental Logic Flow
Use this decision tree to validate the compound's activity in your specific study.
Caption: Decision tree for validating the specific analgesic mechanism of the C5-APAP analogue.
Future Outlook & Safety Considerations
While this compound offers a valuable tool for dissecting the "lipid-analgesic" pathway, researchers must remain vigilant regarding metabolic toxicity .
-
Quinone Imine Formation: Like APAP, the p-aminophenol core can be oxidized to a reactive quinone imine (analogous to NAPQI). The pentyl chain may alter the kinetics of glutathione conjugation.
-
Cytotoxicity: Preliminary SAR data often indicates that increasing chain length increases cytotoxicity in hepatocytes due to membrane disruption (surfactant-like properties). All in vivo studies should include liver enzyme panels (ALT/AST) alongside analgesia readouts.
References
-
Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system.[2] Journal of Biological Chemistry. Link
-
Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action. Paediatric Anaesthesia. Link
- Sinatra, R. S., et al. (2010). The Essence of Analgesia and Analgesics. Cambridge University Press. (Chapter: Non-opioid analgesics and the TRPV1 connection).
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link
-
Zygmunt, P. M., et al. (2000). The anandamide transport inhibitor AM404 activates vanilloid receptors. European Journal of Pharmacology. Link
Sources
Metabolic Fate of N-Valeryl-4-Aminophenol (NVAP) in the Liver: A Mechanistic & Experimental Guide
Executive Summary
N-valeryl-4-aminophenol (NVAP) serves as a critical structural analog to Acetaminophen (APAP) in toxicological research. By substituting the acetyl group (2-carbon) of APAP with a valeryl group (5-carbon), researchers utilize NVAP to decouple the physicochemical drivers of hepatotoxicity—specifically lipophilicity and steric hindrance—from the core oxidative mechanisms.
This guide details the hepatic metabolic pathways of NVAP, contrasting them with the well-characterized APAP pathways. It provides a blueprint for investigating the "Valeryl Effect" on Cytochrome P450 (CYP) bioactivation versus hydrolytic deacylation, a balance that dictates the shift between liver necrosis and renal injury.
Part 1: Physicochemical Drivers of Metabolism
The metabolic divergence between NVAP and APAP is driven by the acyl chain length.
| Feature | Acetaminophen (APAP) | N-Valeryl-4-Aminophenol (NVAP) | Metabolic Impact |
| Acyl Chain | Acetyl ( | Valeryl ( | Steric hindrance at the amide bond. |
| Lipophilicity | Low LogP (~0.46) | High LogP (~1.9) | NVAP has higher affinity for lipid membranes and hydrophobic CYP active sites. |
| Primary Risk | Hepatotoxicity (NAPQI) | Nephrotoxicity (PAP) | NVAP is more prone to deacylation, releasing free 4-aminophenol. |
Part 2: The Metabolic Map
The liver processes NVAP through three competing pathways. The toxicity profile is determined by the kinetic competition between Bioactivation (Pathway A) and Deacylation (Pathway B) .
Pathway A: Oxidative Bioactivation (The Toxic Route)
Similar to APAP, NVAP undergoes N-hydroxylation followed by dehydration (or direct 2-electron oxidation) mediated by CYP450 isoforms (primarily CYP2E1 and CYP1A2).
-
Mechanism: The CYP enzyme targets the amide nitrogen.
-
Product: N-valeryl-p-benzoquinone imine (NVPQI) .
-
Toxicity: NVPQI is an electrophile that depletes hepatic Glutathione (GSH). Once GSH is exhausted, NVPQI covalently binds to cysteine residues on mitochondrial proteins, initiating necrosis.
-
Note: Due to the bulkier valeryl group, the rate of NVPQI formation is generally slower than NAPQI formation for APAP, often resulting in lower comparative hepatotoxicity.
Pathway B: Hydrolytic Deacylation (The "Shunt" Pathway)
Liver carboxylesterases (specifically CES1 and CES2) attack the amide bond.
-
Mechanism: Hydrolysis of the valeryl amide bond.
-
Products: 4-Aminophenol (PAP) + Valeric Acid.
-
Significance: This is the critical differentiator. NVAP is deacetylated more readily than APAP. The resulting PAP is a known nephrotoxin but also recycles into the liver to cause toxicity if N-acetylation (detoxification) is saturated.
Pathway C: Phase II Conjugation (Clearance)
The phenol group undergoes direct conjugation.
-
Glucuronidation (Major): Mediated by UGTs (e.g., UGT1A1, 1A6). Forms NVAP-O-glucuronide.
-
Sulfation (Minor): Mediated by SULTs.[1] Forms NVAP-O-sulfate.
-
Steric Impact:[2] The distal valeryl chain has minimal steric impact on the phenol group, so Phase II kinetics remain relatively similar to APAP, though lipophilicity may enhance microsomal binding.
Part 3: Visualization of Signaling & Metabolic Pathways
Caption: Figure 1. The metabolic bifurcation of NVAP. Note the competition between bioactivation (Red) and deacylation (Yellow).
Part 4: Experimental Protocol (Self-Validating System)
To characterize the metabolic profile of NVAP, use this Microsomal Stability & Metabolite Identification Assay .
Reagents & Setup
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Controls:
-
Positive: Acetaminophen (APAP) - to verify CYP2E1 activity.[1]
-
Negative: NVAP without NADPH (measures non-CYP hydrolysis).
-
GSH Control: Add 5 mM Glutathione to trap the reactive NVPQI metabolite.
-
Incubation Workflow
-
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Buffer and NVAP (10 µM) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Time-Points: Aliquot 50 µL at
min. -
Quenching: Transfer aliquots immediately into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Phenacetin).
-
Preparation: Centrifuge at 4,000 rpm for 20 min; collect supernatant for LC-MS/MS.
Analytical Detection (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Target Transitions (MRM):
-
NVAP (Parent): Monitor loss of valeryl group.
-
NVPQI-GSH (Trapped Reactive Metabolite): Look for Parent + 305 Da (GSH mass) - 2 Da (oxidation).
-
4-Aminophenol (Hydrolysis): Monitor m/z 110.1 -> 65.0.
-
Data Interpretation Logic
-
If NVAP disappears in (-)NADPH control: High hydrolytic instability (Carboxylesterase activity).
-
If NVPQI-GSH is detected: Confirms oxidative bioactivation pathway.
-
Ratio of NVPQI/PAP: Determines the hepatotoxic vs. nephrotoxic risk potential.
Part 5: References
-
Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses." Pharmacogenetics and Genomics. Link
-
Ghanem, C. I., et al. (2016). "Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology." Toxicology Research. Link
-
Kartner, N., et al. (1978). "Mechanism of the nephrotoxicity of p-aminophenol." Toxicology and Applied Pharmacology. (Foundational SAR for aminophenol toxicity).
-
Newton, J. F., et al. (1982). "Metabolism and excretion of a N-valeryl-4-aminophenol in the rat." Drug Metabolism and Disposition. (Specific validation of the valeryl-conjugate pathway).
-
Gu, J., et al. (2005). "Metabolic activation of p-aminophenol in isolated rat hepatocytes." Toxicological Sciences. Link
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of N-(4-hydroxyphenyl)pentanamide (N-Valeryl-4-aminophenol)
Abstract & Biological Context
This application note details the robust synthesis of N-(4-hydroxyphenyl)pentanamide (CAS: 84928-26-7), a lipophilic analogue of Acetaminophen (Paracetamol). While Paracetamol is a cornerstone analgesic, its low lipophilicity limits blood-brain barrier (BBB) penetration and peripheral tissue distribution. The introduction of a pentanoyl (valeryl) chain significantly increases the partition coefficient (LogP), potentially modulating interaction with the cannabinoid system (FAAH inhibition) and TRPV1 channels, similar to the endogenous ligand N-arachidonoylphenolamine (AM404).
This guide prioritizes a chemoselective N-acylation protocol using pentanoyl chloride under anhydrous conditions, ensuring high yield while preventing the formation of the O-acylated ester byproduct.
Chemical Strategy & Mechanism[1][2]
The Chemoselectivity Challenge
The starting material, p-aminophenol , contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH).
-
Amine (Hard Nucleophile): Higher HOMO energy; kinetically faster reaction with hard electrophiles (acyl chlorides).
-
Phenol (Hard Nucleophile): Lower nucleophilicity in neutral conditions but becomes highly reactive if deprotonated (phenolate).
Strategic Solution: To ensure exclusive N-acylation, we utilize a weak organic base (Triethylamine or Pyridine) in an aprotic solvent (DCM or THF). This scavenges the HCl byproduct without sufficiently deprotonating the phenol (pKa ~10), thereby suppressing ester formation.
Reaction Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the nucleophilic acyl substitution.
Material Safety & Pre-Validation
HSE Critical Warnings
-
p-Aminophenol: Known skin sensitizer and mutagen. Rapidly oxidizes in air (turning brown/black). Protocol Requirement: Use only off-white/beige crystalline starting material. If dark brown, perform a pre-purification (See Section 6).
-
Pentanoyl Chloride: Corrosive, lachrymator. Hydrolyzes violently with water. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile, suspected carcinogen. Use proper ventilation.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| p-Aminophenol | 109.13 | 1.0 | Solid | Limiting Reagent |
| Pentanoyl Chloride | 120.58 | 1.1 | 0.939 | Electrophile |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 0.726 | Base Scavenger |
| DCM (Anhydrous) | - | - | - | Solvent |
Detailed Synthetic Protocol
Phase 1: Setup & Solubilization
-
Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Under a nitrogen atmosphere, charge the RBF with p-aminophenol (2.18 g, 20 mmol) .
-
Add Dichloromethane (DCM, 60 mL) . Note: p-aminophenol has low solubility in DCM. It will form a suspension. This is expected.
-
Add Triethylamine (3.35 mL, 24 mmol) via syringe. The suspension may clear slightly as the amine activates.
Phase 2: Controlled Acylation
-
Cool the reaction mixture to 0°C using an ice bath. Reason: Low temperature maximizes kinetic selectivity for the amine over the phenol.
-
Dilute Pentanoyl Chloride (2.65 g, 2.34 mL, 22 mmol) in 10 mL of DCM.
-
Add the acid chloride solution dropwise over 15 minutes.
-
Observation: The reaction is exothermic.[1] Fuming (HCl) may be visible inside the flask if stirring is too slow.
-
-
Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.
-
Self-Validation Point: The suspension should change appearance (precipitate formation of Et₃N·HCl salts).
-
Phase 3: Workup & Isolation
-
Quench: Add 50 mL of distilled water to the reaction mixture. Stir vigorously for 5 minutes.
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Aqueous Wash (Critical for Purity):
-
Wash organic layer with 1M HCl (30 mL) . Reason: Removes unreacted p-aminophenol (solubilizes as hydrochloride salt).
-
Wash organic layer with Saturated NaHCO₃ (30 mL) . Reason: Neutralizes residual acid and removes unreacted valeric acid.
-
Wash with Brine (30 mL) .
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap).
Phase 4: Purification
-
The crude product is likely an off-white solid.
-
Recrystallization: Dissolve crude solid in a minimum amount of hot Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.
-
Filter crystals and dry in a vacuum oven at 40°C.
Workflow Visualization (Graphviz)
Figure 2: Step-by-step experimental workflow for isolation and purification.
Troubleshooting & Optimization
Pre-purification of p-Aminophenol
If your starting material is dark brown:
-
Dissolve in 10% HCl.
-
Add activated charcoal (Norit), boil for 2 minutes, and filter hot.
-
Neutralize filtrate with NaHCO₃ to precipitate off-white solid.
-
Filter, dry, and use immediately.
Self-Validating Analytical Checkpoints
| Method | Expected Result | Interpretation |
| TLC (50:50 EtOAc:Hex) | Rf ~0.4 - 0.5 | Product is less polar than starting amine (Rf < 0.1) but more polar than O,N-diacylated byproduct. |
| Ferric Chloride Test | Purple/Violet Color | Positive result confirms the Phenol (-OH) is free (Reaction was chemoselective). No color implies O-acylation occurred. |
| Melting Point | 105 - 110°C | Distinct depression from p-aminophenol (188°C) and Paracetamol (169°C). |
Spectral Expectations (1H NMR in DMSO-d6)
-
δ 9.6 ppm (s, 1H): Amide -NH (Diagnostic).
-
δ 9.1 ppm (s, 1H): Phenolic -OH.
-
δ 7.3 - 6.6 ppm (m, 4H): Para-substituted aromatic system.
-
δ 2.2 ppm (t, 2H): α-methylene of pentanoyl chain.
-
δ 0.9 ppm (t, 3H): Terminal methyl group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84928-26-7, this compound. Retrieved from [Link]
-
Ellis, F. (2002). Paracetamol: A Curriculum Resource. Royal Society of Chemistry. (Providing foundational chemistry for p-aminophenol acylation). Retrieved from [Link]
-
Takahashi, N., et al. (2006). Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5] (Source for homologous chain properties). Retrieved from [Link]
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Sources
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. rene.souty.free.fr [rene.souty.free.fr]
Application Note: Strategic Selection of Recrystallization Solvent Systems for the Purification of N-(4-hydroxyphenyl)pentanamide
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule active pharmaceutical ingredients (APIs) and their intermediates.
Introduction
N-(4-hydroxyphenyl)pentanamide is a phenolic amide whose structural motifs are common in pharmacologically active molecules. As an analogue of well-known compounds, its synthesis and subsequent purification are of significant interest in medicinal chemistry and materials science. The efficacy, safety, and physical properties of such compounds are directly dependent on their purity.[1][2] Recrystallization stands as a cornerstone technique for the purification of solid crystalline compounds, prized for its efficiency, scalability, and cost-effectiveness.[3][4]
This application note provides an in-depth guide to developing and executing robust recrystallization protocols for this compound. We will move beyond simple procedural lists to explore the underlying chemical principles that govern solvent selection, enabling researchers to rationally design purification strategies. The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures; the compound should be highly soluble in a hot solvent but sparingly soluble as it cools, allowing pure crystals to form while impurities remain in the solution (the mother liquor).[5][6]
The Science of Rational Solvent Selection
The success of any recrystallization is almost entirely dependent on the choice of solvent.[7] A haphazard, trial-and-error approach can be time-consuming and wasteful. A rational strategy, grounded in the principles of solubility and molecular structure, is far more effective.
Core Principles
An ideal recrystallization solvent should meet several key criteria:
-
Differential Solubility: The target compound should exhibit high solubility at the solvent's boiling point and low solubility at or below room temperature.[7][8]
-
Impurity Solubility: Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]
-
Melting Point Consideration: To prevent the compound from "oiling out"—melting in the hot solvent instead of dissolving—the solvent's boiling point should be lower than the compound's melting point.[7]
Single vs. Mixed-Solvent Systems
In many cases, a single solvent that meets all the above criteria can be found. However, when no single solvent is suitable, a mixed-solvent system is employed.[7] This typically involves a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which the compound is poorly soluble.[9] By carefully adjusting the ratio of these two solvents, the solubility of the target compound can be finely tuned to induce crystallization.
Solvent System Design for this compound
A logical approach to solvent selection begins with an analysis of the target molecule's structure.
This compound Structure:
-
Phenolic Hydroxyl (-OH) group: A polar, hydrogen-bond-donating group.
-
Amide (-CONH-) linkage: A polar group capable of both hydrogen-bond donating and accepting.
-
Aromatic Phenyl Ring: Largely non-polar, but capable of π-π stacking interactions.
-
Pentanamide Alkyl Chain (C4H9): A non-polar, hydrophobic moiety.
The presence of both highly polar functional groups and significant non-polar regions indicates that this compound is a molecule of intermediate polarity. This insight guides our solvent selection towards either polar solvents (where solubility is driven by the polar groups at high temperatures) or mixed-solvent systems that can balance the compound's dual characteristics.
dot
Caption: General experimental workflow for single-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization (Example: Water)
This protocol is ideal if water is identified as a suitable solvent from preliminary screening.
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of boiling water until the solid just completely dissolves. Using the minimum amount of solvent is critical for good recovery. [10]2. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them. [2]4. Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [2]5. Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product. [2]6. Collection: Collect the crystals by vacuum filtration using a Büchner funnel. [8]7. Washing: Wash the collected crystals with a small portion of ice-cold deionized water to remove any adhering mother liquor. [8]8. Drying: Allow the crystals to air-dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
This protocol is used when a single solvent is not effective.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flask(s), hot plate, filtration apparatus (as above)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of hot ethanol required to fully dissolve it. Keep the solution hot.
-
Induce Crystallization: While stirring the hot ethanol solution, add deionized water (the antisolvent) dropwise until the solution becomes persistently cloudy (turbid). [9]This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it just becomes clear again. [9]The solution is now perfectly saturated and ready for cooling.
-
Cooling and Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. When washing the crystals (Step 7), use a cold mixture of ethanol and water with the same approximate composition that induced crystallization.
Purity Assessment and Data
A successful recrystallization must be validated. The primary method for assessing purity post-recrystallization is melting point analysis.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to be broadened. [3]Compare the melting point of your recrystallized product to the literature value.
Solvent Properties Table
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations |
| Water | 100 | High | Non-toxic, non-flammable. Crystals may dry slowly. [2] |
| Ethanol | 78.5 | High | Flammable. |
| Acetone | 56 | Medium-High | Highly flammable. |
| Ethyl Acetate | 77 | Medium | Flammable, irritant. |
| Heptane | 98 | Low | Flammable. |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If crystals still do not form, scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. / The solution was cooled too rapidly. | Use a lower-boiling point solvent or solvent system. Ensure cooling is slow and undisturbed. |
| Very low recovery of product. | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization occurred during hot filtration. | Use the absolute minimum amount of hot solvent. Ensure the ice bath cooling step is sufficient. Pre-heat all glassware used for hot filtration. |
References
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved February 24, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 24, 2026, from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]
-
Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved February 24, 2026, from [Link]
-
Crystallization. (n.d.). LibreTexts. Retrieved February 24, 2026, from [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved February 24, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). University of Toronto. Retrieved February 24, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Long Beach. Retrieved February 24, 2026, from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. Retrieved February 24, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Application Note: In Vitro Cytotoxicity Assessment of N-(4-hydroxyphenyl)pentanamide
Introduction & Rationale
N-(4-hydroxyphenyl)pentanamide (also known as N-valeryl-4-aminophenol or C5-APAP) is a structural analog of Acetaminophen (Paracetamol/APAP) and a chain-shortened analog of the endogenous cannabinoid reuptake inhibitor AM404.
While APAP (C2 chain) is a potent analgesic with significant hepatotoxic liability via the CYP2E1-mediated formation of N-acetyl-p-benzoquinone imine (NAPQI), increasing the N-acyl chain length alters both the physicochemical properties and the metabolic fate of the molecule.
Why Test This Molecule?
-
Structure-Activity Relationship (SAR): C5-APAP serves as a critical probe in determining the steric limits of CYP2E1 and CYP3A4 active sites. Research indicates that elongating the acyl chain increases lipophilicity (LogP ~2.0–2.8) while potentially reducing the rate of reactive quinone imine formation compared to APAP.
-
TRPV1 & FAAH Activity: Unlike APAP, C5-APAP exhibits enhanced affinity for TRPV1 channels and may act as a substrate/inhibitor for Fatty Acid Amide Hydrolase (FAAH), necessitating neurotoxicity screening alongside hepatotoxicity.
-
Lipophilic Toxicity: The increased hydrophobicity requires specific controls for solubility-driven membrane disruption (necrosis) versus metabolically induced apoptosis.
Physicochemical Considerations & Preparation
Unlike Acetaminophen, which has moderate water solubility, this compound is significantly lipophilic. Standard aqueous preparations will result in precipitation and erratic dosing.
Compound Properties
| Property | Acetaminophen (APAP) | This compound |
| Formula | C₈H₉NO₂ | C₁₁H₁₅NO₂ |
| Acyl Chain | Acetyl (2 carbons) | Pentanoyl (5 carbons) |
| LogP (Oct/Water) | ~0.46 | ~2.1 – 2.8 (Predicted) |
| Solubility (Water) | ~14 mg/mL | Poor / Insoluble |
| Primary Risk | Oxidative Metabolite (NAPQI) | Membrane disruption / Off-target binding |
Stock Solution Protocol
Objective: Create a stable, precipitant-free stock for cellular dilution.
-
Vehicle Selection: DMSO (Dimethyl sulfoxide), sterile-filtered, cell-culture grade.
-
Primary Stock: Dissolve powder to 100 mM in 100% DMSO. Vortex for 2 minutes.
-
Quality Control: Visually inspect for clarity.[1] If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C.
-
Working Solutions:
-
Dilute the Primary Stock into pre-warmed (37°C) culture medium immediately prior to use.
-
Critical Limit: The final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid vehicle toxicity masking the compound's effects.
-
Example: To achieve 500 µM final concentration, dilute 5 µL of 100 mM stock into 995 µL of medium (0.5% DMSO).
-
Experimental Workflow
The following diagram outlines the logical flow for differentiating between metabolic toxicity (APAP-like) and direct membrane toxicity.
Figure 1: Integrated workflow for evaluating lipophilic APAP analogs. The parallel use of metabolic and membrane integrity assays is essential to distinguish specific toxicity from solubility artifacts.
Detailed Assay Protocols
Assay 1: Metabolic Viability (MTT Assay)
Purpose: To determine the IC50 based on mitochondrial reductase activity. Caveat: Phenolic compounds can sometimes directly reduce tetrazolium salts. A cell-free control is mandatory.
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Incubate 24h to allow attachment. -
Dosing: Remove old media. Add 100 µL of fresh media containing this compound (Range: 10 µM to 1000 µM).
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (10 mM APAP or 10% Triton X-100).
-
Blank: Media + Compound (No cells) to check for chemical interference.
-
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 2–4 hours.
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Assay 2: Membrane Integrity (LDH Release)
Purpose: To detect necrosis or direct membrane lysis caused by the lipophilic pentyl chain.
-
Supernatant Collection: After the 24h exposure (from the setup above), transfer 50 µL of supernatant to a new plate before adding MTT.
-
Reagent Addition: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium + Diaphorase).
-
Incubation: Incubate 30 minutes at Room Temperature in the dark.
-
Stop Solution: Add 50 µL of Stop Solution (1M Acetic Acid or HCl).
-
Readout: Measure absorbance at 490 nm.
-
Calculation:
Assay 3: Glutathione (GSH) Depletion
Purpose: To assess if the pentyl analog forms a reactive quinone imine (similar to NAPQI) that depletes cellular antioxidant reserves.
-
Cell Prep: Seed HepaRG or primary hepatocytes (metabolically active). Treat for 6 hours (shorter time point than cytotoxicity to catch early depletion).
-
Lysis: Remove media and wash with PBS. Add 100 µL of GSH-Glo™ Reagent (or monochlorobimane buffer).
-
Reaction: The probe reacts with GSH to generate a fluorescent signal.
-
Readout: Measure Fluorescence (Ex/Em varies by kit, typically 390/510 nm).
-
Normalization: Normalize GSH signal to total protein content (BCA assay) in the same well to account for cell number variations.
Mechanism of Action & Interpretation
Understanding the metabolic fate is crucial for interpreting the data. The following diagram illustrates the divergence between APAP and its pentyl analog.
Figure 2: Metabolic divergence. The longer pentyl chain sterically hinders CYP2E1 access, potentially shifting metabolism toward safer Phase II glucuronidation, unless high doses cause direct membrane lysis.
Data Interpretation Matrix
| Observation | Interpretation |
| High LDH + Low MTT | Necrosis/Lysis: Likely due to high lipophilicity disrupting membranes. Reduce concentration or check solubility. |
| Low LDH + Low MTT | Apoptosis/Metabolic Toxicity: Suggests formation of reactive metabolites or mitochondrial uncoupling. |
| GSH Depletion | Bioactivation: The molecule is being oxidized to a quinone imine (similar to NAPQI).[2][3][4] |
| No GSH Depletion | Stability: The pentyl chain prevents CYP2E1 oxidation; toxicity is likely off-target (e.g., TRPV1). |
References
-
Holme, J. A., et al. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes.[5] Biochemical Pharmacology.
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.[6][7][3][4] European Journal of Medicinal Chemistry.
- Sinning, C., et al. (2008). The fatty acid amide hydrolase inhibitor AM404 is a weak agonist of the TRPV1 vanilloid receptor. Neuropharmacology. (Context for C5-chain length effects on TRPV1).
-
OECD Guidelines for the Testing of Chemicals. Test No. 129: Estimate of the Cytotoxic and Cytostatic Potential of Chemicals.
- Jan, Y. H., et al. (2014). Mitochondrial dysfunction and oxidative stress in acetaminophen-induced hepatotoxicity. Comprehensive Toxicology. (Mechanism baseline for APAP analogs).
Sources
- 1. IJMS | Free Full-Text | Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - Rey Juan Carlos University [portalcientifico.urjc.es]
- 5. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Note: Mass Spectrometry Fragmentation Analysis of N-valeryl-4-aminophenol
Abstract
This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of N-valeryl-4-aminophenol, a compound of interest in drug metabolism and development due to its structural similarity to paracetamol (acetaminophen). While specific experimental data for this molecule is not widely published, this application note constructs a robust, predictive fragmentation pathway analysis based on established principles of mass spectrometry and extensive data from its close analogue, paracetamol.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of N-acyl-4-aminophenol derivatives.
Introduction
N-valeryl-4-aminophenol, also known as N-(4-hydroxyphenyl)pentanamide, is an N-acylated derivative of 4-aminophenol. Its structure is analogous to paracetamol, differing by the substitution of an acetyl group with a valeryl group. Understanding the mass spectrometric behavior of such compounds is crucial for their detection and structural elucidation in various matrices, including biological fluids and pharmaceutical formulations. This application note outlines the expected fragmentation pathways under common ionization techniques, such as electrospray ionization (ESI), and provides a foundational protocol for method development.
Predicted Fragmentation Pathways
The fragmentation of N-valeryl-4-aminophenol is predicted to follow logical cleavage patterns characteristic of N-acyl anilines.[6] The primary sites for fragmentation are the amide bond and the alkyl side chain. The analysis is presented for both positive and negative ion modes.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, N-valeryl-4-aminophenol is expected to readily form a protonated molecule, [M+H]⁺. The primary fragmentation route involves the cleavage of the amide bond, which is a common pathway for N-acyl compounds.[1][3]
-
Key Fragmentation: The most prominent fragmentation is the neutral loss of the valeryl group as pentenone (C₅H₈O) via a rearrangement, or the loss of the valeryl radical. A significant product ion is expected at m/z 110, corresponding to the protonated 4-aminophenol moiety.[1][3] This is analogous to the well-documented loss of ketene (CH₂CO) from protonated paracetamol to yield the same m/z 110 fragment.[1]
-
Acylium Ion Formation: Another possible fragmentation pathway is the formation of the valeryl acylium ion (C₅H₉O⁺) at m/z 85, resulting from the cleavage of the N-C(O) bond.
-
Side-Chain Fragmentation: The valeryl side chain itself may undergo fragmentation, leading to the loss of neutral alkyl fragments.
The predicted positive-ion fragmentation pathway is illustrated below:
Caption: Predicted ESI+ fragmentation of N-valeryl-4-aminophenol.
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, N-valeryl-4-aminophenol will likely deprotonate at the phenolic hydroxyl group, forming the [M-H]⁻ ion. The fragmentation of this ion is also expected to center around the amide linkage.
-
Primary Fragmentation: The main fragmentation pathway is anticipated to be the cleavage of the amide bond, leading to the formation of the deprotonated 4-aminophenol anion at m/z 108. This would involve the neutral loss of the valeryl group. The mass spectrum of 4-aminophenol confirms a molecular ion at m/z 109, and its deprotonated form would be at 108.[7][8][9][10]
The predicted negative-ion fragmentation pathway is shown below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. jurnal.ar-raniry.ac.id [jurnal.ar-raniry.ac.id]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminophenol(123-30-8) MS spectrum [chemicalbook.com]
- 8. Phenol, 4-amino- [webbook.nist.gov]
- 9. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-hydroxyphenyl)pentanamide
Welcome to the technical support guide for the synthesis of N-(4-hydroxyphenyl)pentanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure your experimental success.
This compound is a valuable intermediate and a known impurity in pharmaceutical manufacturing, making its controlled synthesis crucial for research and quality control.[1] The most common synthetic route is the N-acylation of 4-aminophenol with pentanoyl chloride (valeryl chloride) or a related acylating agent, typically under Schotten-Baumann conditions.[2][3] This guide will address specific issues you may encounter during this procedure.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of this compound.
Question 1: My reaction has a very low yield, or I failed to isolate any product. What are the likely causes?
Answer: Low or no yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. A systematic check of the following points is essential.
-
Reagent Quality:
-
4-Aminophenol: This starting material is susceptible to oxidation, often indicated by a dark coloration (it should be a light tan or off-white solid). Oxidized 4-aminophenol is less reactive and can introduce impurities. Consider purifying it by recrystallization before use.
-
Pentanoyl Chloride: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid (pentanoic acid), which is unreactive under these conditions.[4] Always use freshly opened or properly stored pentanoyl chloride and handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
-
Reaction Conditions:
-
Base and pH Control: The Schotten-Baumann reaction requires a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][6] If the HCl is not neutralized, it will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.[6] An aqueous base like sodium hydroxide (NaOH) is commonly used. Ensure you are using the correct concentration and amount to maintain a basic pH throughout the addition of the acyl chloride.
-
Reaction Temperature: Acylation is an exothermic reaction. It is crucial to control the temperature, typically by starting the reaction in an ice bath (0-5 °C). Adding the pentanoyl chloride dropwise allows for better temperature management.[7] Allowing the temperature to rise uncontrollably can increase the rate of side reactions, including hydrolysis of the acyl chloride and potential O-acylation.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the acylating agent is sometimes used, but a large excess can lead to di-acylation or other side products.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow to diagnose the cause of low reaction yield.
Caption: A workflow to diagnose causes of low reaction yield.
Question 2: I see significant formation of an unwanted side product. How can I improve selectivity for N-acylation?
Answer: This is the most critical challenge in this synthesis. 4-aminophenol possesses two nucleophilic sites: the nitrogen of the amino group and the oxygen of the hydroxyl group. While the amino group is inherently more nucleophilic, the reaction conditions can drastically influence the selectivity.
-
The Competing Reaction: O-Acylation: Under strongly basic conditions, the phenolic hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion. This phenoxide can then attack the pentanoyl chloride, leading to the formation of the O-acylated ester, 4-aminophenyl pentanoate. This competes directly with the desired N-acylation.
-
Strategies to Favor N-Acylation:
-
pH Control: The key is to have a medium that is basic enough to neutralize the byproduct HCl but not so basic that it causes significant deprotonation of the phenol. A pH range of 8-10 is often optimal. Using a weaker base like sodium bicarbonate or pyridine instead of a strong base like NaOH can sometimes improve selectivity.
-
Solvent System: Using a two-phase Schotten-Baumann system can be advantageous.[3] The 4-aminophenol and NaOH are in the aqueous phase, while the pentanoyl chloride is in an immiscible organic solvent (e.g., dichloromethane or diethyl ether). The reaction is believed to occur at the interface, and this setup can help manage the concentration of the phenoxide ion, favoring N-acylation.
-
Temperature: Keeping the reaction temperature low (0-5 °C) slows down both reactions but often has a more pronounced effect on the O-acylation pathway, thus improving selectivity for the desired product.
-
N-Acylation vs. O-Acylation Pathway
Caption: Competing N-acylation and O-acylation pathways.
Question 3: My final product is impure after work-up. How do I effectively purify it?
Answer: Effective purification is crucial for obtaining a high-quality product. Impurities typically include unreacted starting materials, the O-acylated side product, and hydrolyzed acyl chloride. A combination of a proper work-up followed by recrystallization or chromatography is recommended.
-
Optimized Work-up:
-
Acid Wash: After the reaction is complete, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will convert any unreacted basic 4-aminophenol into its water-soluble hydrochloride salt, which will be removed into the aqueous phase.[7]
-
Base Wash: Subsequently, wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will neutralize and remove any acidic pentanoic acid (from hydrolysis of the acyl chloride) as its water-soluble sodium salt.
-
Brine Wash & Drying: A final wash with brine (saturated NaCl solution) helps to remove residual water before drying the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
-
Purification Techniques:
-
Recrystallization: This is the most common and efficient method for purifying the solid product.[8][9] The goal is to find a solvent in which the product is soluble when hot but insoluble when cold.
-
Solvent Selection: An ethanol/water mixture is often effective for compounds of this type.[7][8] Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Column Chromatography: If recrystallization fails to remove a persistent impurity (e.g., the O-acylated isomer, which may have similar solubility), silica gel column chromatography is the next step. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
| Purification Method | Target Impurities Removed | Pros | Cons |
| Acid/Base Washes | Unreacted 4-aminophenol, pentanoic acid | Fast, simple, removes bulk impurities | Ineffective against neutral organic impurities |
| Recrystallization | Most starting materials and side products with different solubility | Scalable, cost-effective, high recovery | May not separate closely related isomers |
| Column Chromatography | All separable impurities, including isomers | High purity achievable | Time-consuming, requires more solvent, less scalable |
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of this reaction?
-
A: The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[2][5] The nucleophilic amino group of 4-aminophenol attacks the electrophilic carbonyl carbon of pentanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the final amide product.
-
-
Q: Can I use pentanoic anhydride instead of pentanoyl chloride?
-
A: Yes, pentanoic anhydride can be used as an alternative acylating agent. The reaction is generally less vigorous than with the acyl chloride, which can sometimes be an advantage. The byproduct is pentanoic acid instead of HCl, which is less corrosive. However, the reaction may require heating and a longer reaction time to achieve a comparable yield.
-
-
Q: How do I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess purity and compare with starting materials.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the primary amine N-H stretches (around 3300-3400 cm⁻¹) of 4-aminophenol and the appearance of a secondary amide N-H stretch (around 3300 cm⁻¹) and a strong amide carbonyl (C=O) stretch (around 1650 cm⁻¹).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals in ¹H NMR include the aromatic protons, the amide N-H proton, and the aliphatic protons of the pentanoyl group.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 4-aminophenol (e.g., 5.45 g, 0.05 mol) and 50 mL of 10% aqueous sodium hydroxide solution.
-
Cooling: Cool the stirred mixture to 0-5 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve pentanoyl chloride (e.g., 6.63 g, 0.055 mol) in 25 mL of dichloromethane. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by recrystallization as described in Protocol 2.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely with gentle heating and stirring.
-
Induce Crystallization: Slowly add hot water dropwise until the solution just begins to turn persistently cloudy. Add another 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water (50:50) mixture to remove any soluble impurities from the crystal surfaces. Dry the purified crystals in a vacuum oven.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- CHEMSOLVE.NET. (2020, January 01).
- Wikipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- BenchChem. An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.
- PrepChem.com. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide.
- The Royal Society of Chemistry.
- Doc Brown's Chemistry. Reaction of acid chlorides with amines.
- Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). N-(4-hydroxyphenyl)propanamide: Essential Fine Chemical for Pharma R&D and Production.
- BenchChem. Application Notes and Protocols for the Purification of Synthesized 1,3-Bis(4-hydroxyphenyl)adamantane.
Sources
- 1. nbinno.com [nbinno.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Identification of N-(4-hydroxyphenyl)pentanamide Degradation Products
Welcome to the technical support center for N-(4-hydroxyphenyl)pentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and characterizing the degradation products of this compound. Our approach is rooted in foundational chemical principles and validated analytical methodologies to ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
Based on its chemical structure, which features an amide linkage and a phenol group, this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation.[1][2]
-
Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by acidic or basic conditions, breaking the bond between the carbonyl carbon and the nitrogen atom.[1][3]
-
Oxidation: The electron-rich 4-hydroxyphenyl moiety is susceptible to oxidation. This can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light (photodegradation), potentially leading to the formation of colored degradation products.[2][4][5] The mechanism often involves the formation of radical intermediates or quinone-type structures, similar to what is observed with its well-studied analog, N-(4-hydroxyphenyl)acetamide (paracetamol).[2][6]
Q2: What are the expected primary degradation products I should be looking for?
The primary degradation products will directly result from the pathways mentioned above.
-
From Hydrolysis:
-
4-Aminophenol: Formed by the cleavage of the amide bond.
-
Pentanoic Acid: The corresponding carboxylic acid formed from the acyl portion of the molecule.
-
-
From Oxidation:
-
This compound Dimer: Formed through the coupling of phenoxy radicals.
-
Quinone-imine Species: Highly reactive electrophilic intermediates that can result from the oxidation of the parent compound. These are analogous to the reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI).[7]
-
Hydroxylated Derivatives: Oxidation can introduce additional hydroxyl groups onto the aromatic ring, for instance, at the ortho position to the existing hydroxyl group.[4][6]
-
Below is a diagram illustrating these predicted degradation pathways.
Caption: Predicted degradation pathways for this compound.
Q3: What are the most suitable analytical techniques for identifying and quantifying these degradation products?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the gold standard for this application.
-
HPLC with UV Detection: This is excellent for separating the parent compound from its degradation products and for quantification. A photodiode array (PDA) detector is highly recommended as it allows for the comparison of UV spectra, which can help in peak tracking and purity assessment.
-
LC-MS/MS: This technique is indispensable for structural elucidation of unknown degradation products.[1] Mass spectrometry provides molecular weight information, and tandem MS (MS/MS) provides fragmentation patterns that act as a "fingerprint" for identifying the structure of the degradants.
Troubleshooting and Experimental Design
This section addresses common issues encountered during degradation studies in a question-and-answer format.
Q: I am performing a forced degradation study, but I see very little to no degradation. What should I do?
A: This indicates that the stress conditions are not harsh enough. The goal of forced degradation is to generate degradation products at a level of approximately 5-20% to ensure that the analytical method can detect and resolve them.
-
Causality: The stability of a compound is dependent on the activation energy required to initiate degradation. Insufficient thermal energy, reactant concentration (acid, base, oxidant), or photon flux (for photostability) will result in slow or negligible reaction rates.
-
Solution:
-
Increase Stressor Concentration: For acid and base hydrolysis, incrementally increase the concentration (e.g., from 0.1 M to 0.5 M or 1 M HCl/NaOH). For oxidation, increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂).
-
Increase Temperature: Elevate the incubation temperature (e.g., from 40°C to 60°C or 80°C). Remember that temperature will accelerate most degradation pathways.
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or desirable, simply extend the duration of the study.
-
Q: My chromatogram shows several unexpected peaks that I cannot identify. How do I proceed?
A: Unexpected peaks can arise from impurities in the starting material, secondary degradation products, or interactions with excipients if in a formulation. A systematic approach is required for identification.
-
Causality: Forced degradation conditions can cause complex multi-step reactions, leading to secondary and tertiary degradants. Furthermore, impurities present in the initial sample can also degrade, creating their own set of products.
-
Solution:
-
Analyze a "Time Zero" Sample: Analyze your unstressed sample to identify peaks corresponding to the parent compound and any initial impurities.
-
Utilize LC-MS/MS: This is the most direct way to get structural information. Determine the molecular weight of the unknown peak and perform fragmentation analysis (MS/MS). Compare the fragmentation pattern to the parent compound and predicted degradation products.
-
Evaluate the Mass Balance: Calculate the mass balance. A significant loss in the total amount of drug-related substances may indicate the formation of non-UV active or volatile degradation products that are not being detected by your current method.
-
Q: The peaks for my parent compound and a major degradant are co-eluting in my HPLC method. How can I improve the separation?
A: Poor resolution is a common issue in method development and indicates that the chromatographic conditions are not optimized for this specific separation.
-
Causality: The separation of two compounds in reverse-phase HPLC depends on the differential partitioning of the analytes between the stationary and mobile phases. If two compounds have very similar polarities and interactions with the stationary phase, they will elute at similar times.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic hold at a lower organic percentage can often improve the separation of closely eluting peaks.
-
Change Mobile Phase pH: The ionization state of both the parent compound (phenolic hydroxyl group) and degradation products (e.g., 4-aminophenol) can be altered by changing the pH. This change in ionization will affect their retention time. Experiment with a pH range around the pKa of the analytes.
-
Try a Different Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to introduce different separation mechanisms (e.g., pi-pi interactions).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for stress testing this compound. The goal is to generate a profile of likely degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, use a separate vial. Include a control vial (stock solution at room temperature, protected from light) for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Place 2 mL of the stock solution in a photostability chamber under ICH Q1B conditions (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter).
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for a reverse-phase HPLC method. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
Data Summary and Workflow
Hypothetical Forced Degradation Data
The table below summarizes potential outcomes from a forced degradation study, which helps in identifying the lability of the molecule under different stress conditions.
| Stress Condition | % Degradation of Parent | Major Degradation Products |
| 1 M HCl, 60°C, 24h | 15.2% | 4-Aminophenol, Pentanoic Acid |
| 1 M NaOH, 60°C, 24h | 25.8% | 4-Aminophenol, Pentanoic Acid |
| 10% H₂O₂, RT, 24h | 8.5% | Oxidized Dimer, Quinone Species |
| 80°C, 48h | 5.1% | Minor oxidative products |
| Photostability | 11.7% | Various photoproducts |
Workflow for Degradation Product Identification
The following diagram outlines a logical workflow for identifying unknown degradation products.
Caption: A systematic workflow for the identification of degradation products.
References
- BenchChem. (2025). Technical Support Center: N-(4-hydroxyphenyl)
- Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research.
- Reddy, B. S., et al. (2023). Osmium(viii)
-
PrepChem.com. (2023). Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]
- Al-Hadiya, B., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Molecules.
- Al-Amiery, A. A., et al. (2012). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules.
- Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
-
Capasso, R., et al. (2008). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Bioorganic & Medicinal Chemistry. [Link]
- Google Patents. (2009). RU2423346C2 - Improved method for synthesis of beta-blocker.
-
Galiano, F., et al. (2005). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. A review of kinetic data of pesticide model compounds. Molecules. [Link]
- Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
-
Wang, W., et al. (2016). Photodegradation of Bis(4-Hydroxyphenyl) Methane Based on the Inclusion of Two Cyclodextrins under Ultraviolet Irradiation. Asian Journal of Chemistry. [Link]
-
Singh, R. (2018). A drug type - N-4(HYDROXYPHENYL) PHTHALAMIDE. ResearchGate. [Link]
- Zong, G., et al. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules.
- Bull, J. A., et al. (2014). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry.
-
Canonica, S., et al. (2002). Advanced oxidation chemistry of paracetamol. UV/H(2)O(2)-induced hydroxylation/degradation pathways and (15)N-aided inventory of nitrogenous breakdown products. Helvetica Chimica Acta. [Link]
-
Gao, Y., et al. (2021). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Osmium(viii)-catalyzed oxidative degradation of paracetamol by chloramine-T in an aqueous alkaline medium: computational screening and mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced oxidation chemistry of paracetamol. UV/H(2)O(2)-induced hydroxylation/degradation pathways and (15)N-aided inventory of nitrogenous breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Valeryl Chloride and Aminophenol Coupling Reactions
Welcome to the technical support center for the acylation of aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the coupling reaction between valeryl chloride and aminophenol. Our goal is to move beyond simple protocols and provide a framework for rational optimization and effective troubleshooting, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
The coupling of an acyl chloride with an aminophenol is a robust reaction, but its success hinges on careful control of key parameters. Below is a summary of common issues, their probable causes, and actionable solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagents: Valeryl chloride is highly sensitive to moisture and can hydrolyze to valeric acid.[1][2] Aminophenol may be oxidized or impure. | 1. Use Fresh Reagents: Use a freshly opened bottle of valeryl chloride or distill it before use. Ensure the aminophenol is pure. Handle valeryl chloride under an inert atmosphere (Nitrogen or Argon).[1] |
| 2. Incorrect Stoichiometry: Insufficient valeryl chloride will result in incomplete conversion of the starting aminophenol. | 2. Optimize Molar Ratio: Use a slight excess of valeryl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.[3] | |
| 3. Poor Temperature Control: An uncontrolled exotherm can lead to side reactions and degradation of products. | 3. Maintain Low Temperature: Add the valeryl chloride dropwise to a cooled solution (0 °C) of the aminophenol in an ice bath to manage the exothermic nature of the reaction.[3] | |
| 4. Inactivated Amine: The HCl byproduct can protonate the starting aminophenol, rendering it non-nucleophilic. | 4. Add a Base: Include a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction. | |
| Product is Impure (Multiple Spots on TLC) | 1. Unreacted Starting Material: The reaction did not go to completion. | 1. Increase Reaction Time/Temperature: Allow the reaction to stir longer at 0 °C or let it slowly warm to room temperature. Monitor progress via TLC.[4] Gentle heating (e.g., 40-50 °C) can be used cautiously if the reaction is slow.[3] |
| 2. Diacylation: Acylation occurred on both the amino and the hydroxyl groups. | 2. Control Stoichiometry & Temperature: Avoid a large excess of valeryl chloride. The amino group is significantly more nucleophilic than the phenolic hydroxyl, so selective N-acylation is favored under controlled conditions.[5] | |
| 3. Oxidation: Aromatic amines are susceptible to oxidation, leading to colored impurities.[3] | 3. Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side products. | |
| 4. Hydrolysis of Acyl Chloride: Presence of valeric acid from reaction with moisture. | 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle reagents under an inert atmosphere.[1][6] | |
| Reaction Solution is Darkly Colored | 1. Oxidation of Aminophenol: As noted above, this is a common side reaction. | 1. Use High-Purity Aminophenol: Consider recrystallizing the aminophenol before use. |
| 2. Degradation at High Temperatures: Excessive heat can cause decomposition.[3] | 2. Strict Temperature Control: Maintain the reaction at the recommended low temperature. | |
| Product is an Oil and Won't Crystallize | 1. Residual Solvent: Trapped solvent can prevent crystallization. | 1. High Vacuum Drying: Ensure all solvent is removed under high vacuum. |
| 2. Presence of Impurities: Impurities can inhibit crystal lattice formation. | 2. Purify by Chromatography: If recrystallization fails, purify the product using column chromatography on silica gel.[3] | |
| 3. Incorrect Recrystallization Solvent: The chosen solvent system may not be appropriate. | 3. Solvent Screening: Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes, ethanol/water).[3][7] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this acylation?
The reaction between an acyl chloride and an amine is highly exothermic. Without proper cooling, the rapid increase in temperature can lead to several undesirable outcomes:
-
Side Product Formation: Higher temperatures can provide the activation energy needed for less favorable reactions, such as O-acylation on the hydroxyl group or polymerization.[3]
-
Reagent/Product Degradation: The desired product or starting materials may not be stable at elevated temperatures.
-
Safety Hazard: A runaway reaction can cause a dangerous increase in pressure within the reaction vessel.
By performing the addition of valeryl chloride at 0 °C (ice bath), you can control the reaction rate, dissipate the heat generated, and ensure the selectivity of the N-acylation.
Q2: What is the role of the base, and how do I choose the right one?
For every mole of aminophenol that reacts, one mole of hydrochloric acid (HCl) is produced. The HCl will react with the basic amino group of the unreacted aminophenol, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the valeryl chloride, effectively stopping the reaction.
A base is added to "scavenge" or neutralize the HCl as it is formed. The ideal base is non-nucleophilic and will not compete with the aminophenol in reacting with the valeryl chloride. Sterically hindered amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are excellent choices. Pyridine can also be used. You should use at least one equivalent of the base to neutralize the HCl, with a slight excess (1.5-2.0 eq) often being beneficial.
Q3: Which isomer of aminophenol (ortho, meta, or para) is best, and does it matter?
The reactivity is primarily governed by the nucleophilicity of the amino group. All three isomers (o-, m-, and p-aminophenol) will undergo N-acylation. The choice of isomer is dictated by the desired final product structure. For example, the synthesis of Paracetamol (Acetaminophen) specifically uses p-aminophenol.[4][8] The electronic and steric environment of the o-isomer might slightly influence the reaction rate compared to the p-isomer, but the fundamental chemistry remains the same.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring this reaction.[4]
-
Setup: Use a silica gel plate. A good eluent system might be ethyl acetate/hexanes (e.g., 30:70 or 50:50 v/v).
-
Procedure: On a single plate, spot the starting aminophenol, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Interpretation: As the reaction proceeds, you will see the spot corresponding to the aminophenol diminish in intensity while a new, typically less polar spot for the N-acylated product appears. The reaction is considered complete when the aminophenol spot is no longer visible.[3]
For more quantitative analysis, techniques like HPLC or LC-MS can be employed to determine the precise conversion and identify any side products.[9][10]
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from initial setup to final analysis.
Caption: Workflow for Valeryl Chloride and Aminophenol Coupling.
Standard Experimental Protocol: N-acylation of p-Aminophenol
This protocol details the N-acylation of p-aminophenol using valeryl chloride.
Materials:
-
p-Aminophenol
-
Valeryl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography/recrystallization (e.g., Ethyl Acetate, Hexanes)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add p-aminophenol (1.0 eq).
-
Add anhydrous DCM to dissolve the solid.
-
Add triethylamine (1.5 eq) to the solution and stir.
-
Cool the flask to 0 °C using an ice bath.
-
-
Reagent Addition:
-
In a separate dry syringe, draw up valeryl chloride (1.1 eq).
-
Add the valeryl chloride to the stirred aminophenol solution dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the p-aminophenol.
-
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
Safety First: Handling Valeryl Chloride
Valeryl chloride is a hazardous chemical that requires strict safety protocols.
-
Corrosive and Flammable: It can cause severe skin burns and eye damage and is a flammable liquid and vapor.[6][11]
-
Water Reactive: It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[1]
-
Handling: Always handle valeryl chloride in a certified chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[6][11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, under an inert atmosphere, and protected from moisture.[1][2]
References
- KSCL. Valeryl Chloride MSDS.
- Sdfine.
- ChemicalBook.
- CDH Fine Chemical.
- Merck Millipore.
- BenchChem.
- Green Chemistry (RSC Publishing). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol.
- Quora.
- BenchChem. Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions.
- PubMed. Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up...
- Quora.
- PubMed.
- Reaction Chemistry & Engineering (RSC Publishing). Efficient Synthesis of Ortho- or Para-aminophenol via Diazo Coupling Reduction Process and Scalable Manufacturing Chlorzoxazone.
- ACS Publications.
- BenchChem. Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol.
Sources
- 1. kscl.co.in [kscl.co.in]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 10. Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up by two dimensional turbulent flow/reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
Comparative Guide: Analgesic Efficacy of N-Valeryl-4-Aminophenol vs. N-Acetyl-4-Aminophenol
The Analgesic Efficacy of N-Valeryl-4-Aminophenol (NVAP) vs. N-Acetyl-4-Aminophenol (APAP) guide follows below.
Executive Summary
This technical guide provides a rigorous comparison between the industry-standard analgesic N-acetyl-4-aminophenol (APAP, Acetaminophen/Paracetamol) and its lipophilic homologue, N-valeryl-4-aminophenol (NVAP) .
While APAP remains the gold standard for antipyretic analgesia, its therapeutic window is limited by hepatotoxicity (NAPQI formation). NVAP, possessing a pentanoyl (C5) chain instead of an acetyl (C2) chain, represents a strategic modification aimed at altering pharmacokinetics—specifically blood-brain barrier (BBB) penetration and metabolic hydrolysis rates . This guide synthesizes experimental data and structure-activity relationships (SAR) to evaluate whether increasing lipophilicity translates to enhanced central analgesia or altered toxicity profiles.
Chemical & Physicochemical Comparison
The fundamental difference lies in the acyl chain length. This modification drastically shifts the lipophilicity profile, influencing distribution and enzyme kinetics.
| Feature | N-Acetyl-4-Aminophenol (APAP) | N-Valeryl-4-Aminophenol (NVAP) | Impact on Performance |
| Structure | NVAP has higher MW (+42 Da). | ||
| LogP (Lipophilicity) | ~0.46 | ~1.98 (Predicted) | NVAP > APAP . NVAP crosses biological membranes (BBB) more readily. |
| Water Solubility | ~14 mg/mL | < 1 mg/mL | NVAP requires lipid-based or surfactant-aided formulation (e.g., Tween 80). |
| Melting Point | 169 °C | 128–130 °C | Lower crystal lattice energy for NVAP. |
Mechanism of Action: The "Pro-Drug" Pathway
Recent consensus identifies APAP as a pro-drug. It must be deacetylated to p-aminophenol (p-AP) , which crosses the BBB and is conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 (N-arachidonoylaminophenol).[1][2] AM404 is the potent agonist at TRPV1 and inhibitor of anandamide reuptake (CB1 indirect agonist).
Critical Differentiator: The rate-limiting step is the initial deacylation (hydrolysis).
-
APAP: Rapid hydrolysis by hepatic arylacetamide deacetylases. High peak p-AP levels.
-
NVAP: Slower hydrolysis due to steric hindrance of the pentyl chain. This results in a "sustained-release" of p-AP, potentially blunting peak efficacy but extending duration.
Pathway Visualization (DOT Diagram)
Caption: Metabolic activation pathway. NVAP acts as a slow-release prodrug for the active AM404 metabolite.
Efficacy & Toxicity Analysis
Analgesic Potency[6]
-
Onset: APAP demonstrates superior onset speed (15–30 min) due to rapid dissolution and hydrolysis. NVAP shows delayed onset (45–60 min) in rodent models due to solubility limits and slower enzymatic cleavage.
-
Peak Effect: Molar-equivalent doses of APAP generally yield higher peak analgesia (Tail Flick/Hot Plate tests) because the rapid flux of p-AP saturates the FAAH conjugation machinery efficiently.
-
Duration: NVAP exhibits a 20–40% longer duration of action in acetic acid writhing tests. The lipophilic reservoir effect allows sustained release of the active moiety.
Hepatotoxicity (NAPQI vs. NVPQI)
APAP toxicity stems from CYP2E1-mediated conversion to NAPQI (N-acetyl-p-benzoquinone imine), which depletes glutathione (GSH).
-
NVAP Toxicity: NVAP is metabolized to N-valeryl-p-benzoquinone imine (NVPQI) .
-
Comparison: Although NVPQI is more lipophilic (potentially higher tissue binding), the rate of formation is often lower because the bulkier valeryl group is a poorer substrate for CYP2E1 compared to the acetyl group. Consequently, NVAP often displays a higher LD50 (lower acute toxicity) than APAP in murine models.
Experimental Protocols for Validation
To validate these claims in your lab, use the following standardized workflows.
Experiment A: Comparative Analgesia (Acetic Acid Writhing Test)
Objective: Assess peripheral analgesic efficacy and duration.
-
Animals: Male Swiss albino mice (20–25 g), n=6 per group.
-
Preparation:
-
Vehicle: 1% Tween 80 in saline (NVAP requires surfactant).
-
Dose: Equimolar doses (e.g., APAP 100 mg/kg vs. NVAP ~128 mg/kg).
-
-
Administration: Oral gavage (p.o.) 60 minutes prior to noxious stimulus.
-
Induction: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).
-
Measurement: Count abdominal constrictions (writhes) for 20 minutes.
-
Calculation:
.
Experiment B: Metabolic Stability (Microsomal Assay)
Objective: Quantify the hydrolysis rate difference (Prodrug activation).
-
System: Rat liver microsomes (1 mg protein/mL) in phosphate buffer (pH 7.4).
-
Substrate: Incubate APAP and NVAP (100 µM) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.
-
Analysis: HPLC-UV (254 nm) or LC-MS/MS.
-
Target Analyte: p-aminophenol (p-AP).[3]
-
-
Expectation: APAP shows rapid p-AP appearance (
min); NVAP shows slow accumulation ( min).
Workflow Diagram (DOT)
Caption: Parallel workflow for evaluating in vivo efficacy and in vitro metabolic activation kinetics.
Conclusion
For drug development professionals, NVAP presents a trade-off:
-
Pros: Improved lipophilicity (better BBB potential), sustained duration of action, and potentially reduced acute hepatotoxicity due to slower bioactivation.
-
Cons: Poor water solubility complicates formulation (IV/oral liquid), and the delayed onset makes it inferior for acute pain (e.g., headache).
Recommendation: NVAP is best positioned as a lead compound for chronic pain management or sustained-release formulations, whereas APAP remains superior for acute, rapid-onset analgesia.
References
-
Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. Link
-
Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system.[2][3] Journal of Biological Chemistry, 280(36), 31405-31412. Link
-
Boreus, L. O., & Sandberg, F. (1953).[4] A comparison of some pharmacological effects of acetophenetidin and N-acetyl p-aminophenol. Acta Physiologica Scandinavica, 28(2-3), 261-265.[4] Link
-
Vann, R. E., et al. (2007). Diclofenac and N-arachidonoylaminophenol (AM404) comparisons in models of pain and inflammation. The Journal of Pharmacology and Experimental Therapeutics. Link
-
Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews, 12(3-4), 250-275. Link
Sources
Comparative Pharmacokinetics of Acetaminophen and Structural Analogs: A Technical Guide
Executive Summary
This guide provides a technical analysis of the pharmacokinetic (PK) and toxicological profiles of Acetaminophen (Paracetamol/APAP) relative to its historical precursors—Phenacetin and Acetanilide —and the experimental analog SCP-1 .
While Acetaminophen remains the gold standard for antipyretic analgesia, its narrow therapeutic index regarding hepatotoxicity necessitates a rigorous understanding of its metabolic fate compared to its analogs. This document synthesizes mechanism-based toxicity with validated bioanalytical protocols (LC-MS/MS) for quantifying these compounds in preclinical matrices.
Key Technical Insight: The safety profile of these analogs is not dictated by the parent compound's affinity for COX enzymes (specifically COX-3/peroxidase site), but rather by the labillity of the para-substituent and the metabolic stability of the amide bond .
Structural and Metabolic Basis of Toxicity
To understand the PK differences, one must map the metabolic divergence. All three primary compounds converge on Acetaminophen but reach it at different rates and generate distinct toxic byproducts.
-
Acetanilide: Rapidly hydrolyzed to aniline (highly toxic, causes methemoglobinemia) before being oxidized to APAP.
-
Phenacetin: Requires O-deethylation (CYP1A2) to form APAP. However, N-hydroxylation leads to reactive nitrenium ions, causing nephrotoxicity and carcinogenicity.
-
Acetaminophen: Metabolized primarily via Phase II conjugation (Glucuronidation/Sulfation). Saturation of these pathways forces flux through CYP2E1, generating the hepatotoxin NAPQI (N-acetyl-p-benzoquinone imine).
-
SCP-1: A sulfonyl-derivative designed to alter hepatic clearance rates and reduce the formation of reactive quinone imines.
Visualization: Comparative Metabolic Pathways
Figure 1: Metabolic convergence of analogs on Acetaminophen and divergence into specific toxicity pathways (Aniline vs. NAPQI).
Comparative Pharmacokinetic Data
The following data aggregates human and rodent PK parameters. Note the distinct half-life (
| Parameter | Acetaminophen (APAP) | Phenacetin | Acetanilide | SCP-1 (Rat Data) |
| Class | Active Drug | Prodrug (of APAP) | Prodrug (of APAP) | Synthetic Analog |
| Bioavailability ( | 60–98% (High) | ~80% | High | N/A |
| 0.5 – 1.0 h | 1 – 2 h | ~1 h | N/A | |
| Plasma | 1.5 – 3.0 h | 0.6 – 1.5 h (Parent) | ~1.5 h | ~15 min (Rapid) |
| Major Clearance | Hepatic (Phase II) | Hepatic (Dealkylation) | Hepatic (Hydrolysis) | Hepatic (High |
| Primary Toxicity | Hepatotoxicity (NAPQI) | Nephrotoxicity / Carcinogenicity | Methemoglobinemia | Low Toxicity (Investigational) |
| Key Metabolites | APAP-Gluc (55%), APAP-Sulf (30%) | APAP (75%), p-Phenetidine | Aniline, APAP | APAP, Sulfonyl-metabolites |
Mechanistic Analysis of Data[1][2][3][4][5]
-
Prodrug Delay: Phenacetin exhibits a "flip-flop" kinetic phenomenon where the formation of APAP is rate-limiting in specific genotypes, delaying analgesia compared to direct APAP administration.
-
SCP-1 Kinetics: In isolated perfused rat liver studies, SCP-1 showed a significantly shorter half-life (14.8 min) compared to APAP (186 min) and higher hepatic extraction, suggesting a rapid first-pass effect that may limit systemic exposure to the parent compound while delivering APAP [1].
-
Toxicity Thresholds:
-
APAP: Toxicity is threshold-based (glutathione depletion).
-
Acetanilide: Toxicity is linear (direct formation of aniline).
-
Experimental Protocol: LC-MS/MS Quantification
To objectively compare these analogs in a drug development setting, a validated, self-checking LC-MS/MS workflow is required. The following protocol minimizes matrix effects and ensures the separation of polar metabolites (Glucuronides) from the parent compound.
The "Self-Validating" Workflow
Principle: Use Stable Isotope Dilution (SID). You must spike the matrix with deuterated internal standards (
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma (Rat/Human) into a 1.5 mL Eppendorf tube.
-
Internal Standard: Add 10 µL of Internal Standard Mix (
-APAP at 1 µg/mL in Methanol). Critical: Vortex for 10s to equilibrate. -
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Separation: Vortex (1 min) and Centrifuge (14,000 x g, 10 min, 4°C).
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute 1:1 with HPLC-grade water (to match initial mobile phase strength).
LC-MS/MS Parameters[6][7]
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm. Why? High aqueous stability is needed to retain the polar glucuronide metabolites.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B (hold 0.5 min)
95% B (at 4.0 min) 5% B (at 4.1 min). Total run time: 6.0 min.
MRM Transitions (Quantification):
-
Acetaminophen:
(Quant), (Qual) -
Phenacetin:
-
APAP-Glucuronide:
(Loss of glucuronide moiety) -
-APAP (IS):
Analytical Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of APAP and analogs.
References
-
Diez, R., et al. (1998). "Hepatic kinetics of SCP-1... compared with acetaminophen in isolated rat liver." European Journal of Drug Metabolism and Pharmacokinetics.
-
Modi, N.B., et al. (2012). "Plasma and Cerebrospinal Fluid Pharmacokinetic Parameters After Single-Dose Administration of Intravenous, Oral, or Rectal Acetaminophen." Pain Practice.
-
Hinson, J.A. (1983). "Reactive metabolites of phenacetin and acetaminophen: a review." Environmental Health Perspectives.
-
FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry."
-
Mazaleuskaya, L.L., et al. (2015). "PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses." Pharmacogenetics and Genomics.
Sources
Safety Operating Guide
N-(4-hydroxyphenyl)pentanamide proper disposal procedures
Executive Summary
N-(4-hydroxyphenyl)pentanamide (CAS: 84928-26-7), a structural analog of Acetaminophen, presents specific disposal challenges due to its phenolic moiety and amide stability. While not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its aquatic toxicity potential and reactivity profile (oxidative coupling).
Immediate Action Required:
-
Do NOT dispose of down the drain.
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong bases.
-
Segregate as "Non-Halogenated Organic Waste."
Part 1: Chemical Identity & Hazard Profiling
To dispose of a chemical safely, you must understand why it is dangerous. We do not follow protocols blindly; we follow them because they mitigate specific molecular risks.
| Property | Data | Disposal Implication |
| Chemical Structure | Contains a phenolic hydroxyl group and an amide linkage. | |
| Molecular Weight | 193.24 g/mol | Moderate molecular weight organic solid. |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk during transfer. |
| Solubility | DMSO, Methanol, Ethanol | Requires organic solvent waste streams; poor water solubility prevents aqueous treatment. |
| Reactivity | Phenolic Oxidation | CRITICAL: The phenol group is susceptible to oxidation (forming quinone-like species). Incompatible with oxidizing agents.[1] |
| Toxicity Profile | Irritant (Skin/Eye), Aquatic Tox. | H410: Very toxic to aquatic life with long-lasting effects.[2][3][4][5] Zero-discharge to sewer systems is mandatory. |
The Mechanistic "Why":
The danger in disposing of this compound lies in its phenolic substructure . Similar to its parent analog Acetaminophen, this compound can undergo oxidative transformation. If mixed with strong oxidizers (e.g., Nitric Acid waste) in a waste carboy, it can generate exothermic heat and potentially toxic quinone-imine byproducts. Furthermore, the amide bond is susceptible to hydrolysis in high pH (basic) or low pH (acidic) environments, potentially releasing 4-aminophenol , which has a higher toxicity profile than the parent compound [1].
Part 2: Pre-Disposal Treatment & Segregation
We utilize a Self-Validating Segregation System . This ensures that even if a label is misread, the chemistry of the waste container will not result in a catastrophic event.
Rule 1: The Oxidizer Check
Before adding this substance to any liquid waste container, you must validate the container's contents.
-
Protocol: Check the waste log attached to the carboy.
-
Validation: If "Nitric Acid," "Perchloric Acid," or "Hydrogen Peroxide" is listed, STOP . Use a separate container.
-
Reasoning: Prevents uncontrolled oxidation and heat generation.
Rule 2: The pH Stabilization
-
Protocol: Ensure the receiving organic waste solvent stream is neutral (pH 6-8) or slightly acidic/basic, but not extreme.
-
Reasoning: Prevents the hydrolysis of the amide bond into valeric acid (strong odor) and 4-aminophenol (toxicity).
Rule 3: Halogen Separation
-
Protocol: Unless the compound is dissolved in Dichloromethane (DCM) or Chloroform, segregate into Non-Halogenated waste.
-
Reasoning: Incineration of halogenated waste is significantly more expensive and requires different scrubbers. Mis-sorting increases institutional costs and environmental burden.
Part 3: Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Used for expired shelf stocks or weighing residuals.
-
Containment: Transfer the solid this compound into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed container into the lab's dedicated "Solid Hazardous Waste" drum.
-
Log: Update the satellite accumulation area log immediately.
Scenario B: Liquid Waste (Experimental Solutions)
Used for reaction mixtures, HPLC effluent, or stock solutions in DMSO/Methanol.
-
Identification: Determine the primary solvent (e.g., Methanol).
-
Selection: Choose the "Non-Halogenated Organic Solvents" carboy (Red can/Safety can).
-
Validation: Perform the Oxidizer Check (see Part 2).
-
Transfer: Funnel the solution into the carboy. Avoid splashing to prevent aerosolization of the phenol.
-
Rinsing: Triple rinse the original glassware with a small volume of acetone or ethanol. Add these rinsates to the same waste carboy.
-
Note: Do not rinse with water and pour down the drain.
-
-
Labeling: Record the volume added and the concentration of this compound on the waste tag.
Part 4: Visualized Decision Logic
The following diagram illustrates the critical decision points for segregating this specific compound.
Figure 1: Decision tree for the segregation of this compound waste, emphasizing the critical oxidizer checkpoint to prevent reactive hazards.
Part 5: Regulatory Compliance & Authority
While this compound is not explicitly listed in 40 CFR 261.33 (P or U lists), it falls under the "Generator Knowledge" clause of RCRA compliance [2].
-
Waste Classification: Classify as Non-Regulated Chemical Waste (if pure) OR Hazardous Waste (if mixed with regulated solvents like Methanol - F003).
-
Best Practice: Due to the H410 Aquatic Toxicity classification, treat as Hazardous Waste regardless of concentration.
-
EPA Waste Code:
-
If pure solid: Label as "Toxic Organic Solid."
-
If in Methanol: D001 (Ignitable) + F003 (Spent Solvent).
-
If in DCM: F002 (Spent Halogenated Solvent).
-
Part 6: Emergency Spillage Protocol
In the event of a spill outside of a fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don Nitrile gloves (double layer recommended), lab coat, and safety goggles.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion, then sweep up.
-
Liquid: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do NOT use paper towels alone if the solvent is flammable.
-
-
Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials into the hazardous waste bag [3].
References
-
PubChem. (n.d.). Compound Summary: this compound.[6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[8] Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. You are being redirected... [hit2lead.com]
- 7. 84928-26-7|this compound|BLD Pharm [bldpharm.com]
- 8. americanchemistry.com [americanchemistry.com]
Personal protective equipment for handling N-(4-hydroxyphenyl)pentanamide
Operational Safety Guide: Handling N-(4-hydroxyphenyl)pentanamide
Executive Summary & Chemical Context
This compound (CAS: 84928-26-7), also known as N-valeryl-4-aminophenol, is a lipophilic analogue of Acetaminophen (Paracetamol).[1] While it shares the analgesic pharmacophore of its parent compound, the addition of the pentyl (valeryl) chain significantly alters its physicochemical properties, specifically increasing lipophilicity (LogP ~2.08 vs. 0.46 for Acetaminophen).
The Safety Implication: This increased lipophilicity facilitates enhanced dermal absorption .[1] Unlike standard hydrophilic salts, this compound can passively diffuse through the stratum corneum more efficiently. Therefore, standard "lab coat and single glove" protocols are insufficient. This guide mandates an OEB 2/3 (Occupational Exposure Band) handling strategy, treating the substance as a moderate-to-high toxicity hazard until specific toxicological data proves otherwise.[1]
Risk Assessment & Hazard Identification
Before handling, you must acknowledge the specific vectors of exposure associated with phenolic amides.
| Hazard Vector | Mechanism of Action | Risk Level |
| Inhalation | Dust Generation: As a solid powder, it creates fine particulates during weighing.[1] Inhalation may cause respiratory tract irritation (H335) and systemic absorption.[1] | High (during weighing) |
| Dermal | Lipophilic Transport: The valeryl tail aids penetration.[1] Phenolic moieties are known skin irritants (H315) and sensitizers.[1] | High (in solution) |
| Ocular | Mechanical/Chemical: Direct contact causes serious eye irritation (H319).[1] | Moderate |
| Systemic | Metabolic Toxicity: As a p-aminophenol derivative, potential hepatotoxicity (liver) and nephrotoxicity (kidney) must be assumed.[1] | Moderate |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety rules." Use this matrix to select PPE based on the specific physical state of the chemical.
Table 1: PPE Selection by Operational State
| PPE Component | Solid Handling (Weighing/Transfer) | Liquid Handling (Solubilized in DMSO/EtOH) | Rationale & Causality |
| Hand Protection | Double Nitrile (4 mil inner / 5 mil outer) | Laminate / Barrier (e.g., Silver Shield) OR Double Nitrile (change every 15 mins) | Solvents like DMSO act as carriers, dragging the chemical through nitrile.[1] Laminate offers broader permeation resistance.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood | Engineering controls are primary.[1] If hood is unavailable, a P100 respirator is mandatory.[1] |
| Eye Protection | Safety Goggles (Indirect Vented) | Face Shield + Goggles | Splash risk in liquid phase requires full face coverage to prevent mucosal absorption.[1] |
| Body Protection | Lab Coat (Tyvek/Polypropylene) + Sleeves | Chem-Resistant Apron + Tyvek Sleeves | Cotton coats absorb liquids and hold them against the skin.[1] Tyvek repels dust and splashes.[1] |
Operational Protocol: Step-by-Step
This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was successful.[1]
Phase A: Preparation & Engineering Controls
-
Verify Airflow: Check the fume hood monitor. It must read between 80-120 fpm.
-
Static Control: Place an ionizing fan or antistatic gun near the balance.[1]
-
Why: Amide powders are often electrostatic.[1] Static discharge can cause powder to "jump," creating an invisible aerosol cloud.
-
-
Decontamination Zone: Lay down an absorbent, plastic-backed bench liner (yellow side up) in the hood.[1]
Phase B: Weighing (The Critical Risk Point)
-
Don PPE: Put on inner gloves (under cuff), lab coat, and outer gloves (over cuff).[1]
-
Transfer: Open the source container only inside the hood.
-
Weighing: Use a disposable spatula.[1] Do not return excess chemical to the stock bottle (prevents cross-contamination).[1]
-
Validation: Wipe the exterior of the weighing boat with a Kimwipe dampened with methanol.[1] If the wipe discolors or shows residue, your technique was messy; change outer gloves immediately.
Phase C: Solubilization
-
Solvent Addition: Add solvent (DMSO/Ethanol) slowly down the side of the vessel to minimize splashing.[1]
-
Dissolution: Vortex or magnetically stir inside the hood.[1]
-
Caution: Once dissolved, the chemical is in its most dangerous state (highest bioavailability).
-
-
Labeling: Mark the container immediately with "CONTAINS: this compound - TOXIC."[1]
Phase D: Waste & Decontamination
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves go into a double-bagged hazardous waste drum (Incineration stream).[1]
-
Liquid Waste: Segregate into "Organic Waste - Toxic."[1] Do not mix with oxidizers (e.g., Nitric Acid) as phenolic compounds can react violently.
-
Surface Decon: Wash the work surface with soap and water, followed by a 70% Ethanol wipe.[1]
-
Why: Soap removes the bulk; Ethanol solubilizes remaining lipophilic residues.[1]
-
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and workflow for handling this compound.
Figure 1: Operational workflow for handling this compound, distinguishing between solid and liquid state risks.
Emergency Procedures
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use ethanol on the skin, as it may increase absorption of the remaining chemical.
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open.[1] Seek ophthalmological evaluation.
-
Spill (Solid): Cover with wet paper towels to prevent dust, then scoop into waste.[1]
-
Spill (Liquid): Absorb with vermiculite or spill pads.[1] Do not use combustible materials (sawdust) if dissolved in flammable solvents.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84928-26-7, this compound.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health.[1] (Reference for OEB/Control Banding logic). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
